molecular formula C12H15F2N B13305237 N-cyclohexyl-3,5-difluoroaniline

N-cyclohexyl-3,5-difluoroaniline

Cat. No.: B13305237
M. Wt: 211.25 g/mol
InChI Key: DFVGMNNIPOVJFP-UHFFFAOYSA-N
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Description

N-cyclohexyl-3,5-difluoroaniline is an organic compound with the molecular formula C12H15F2N It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by fluorine atoms at the 3 and 5 positions, and the amino group is substituted by a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing N-cyclohexyl-3,5-difluoroaniline involves the fluorination of 1,3,5-trichlorobenzene followed by amination. The process begins with the fluorination of 1,3,5-trichlorobenzene to produce 1,3,5-trifluorobenzene. This intermediate is then aminated using aqueous or anhydrous ammonia to yield 3,5-difluoroaniline . The final step involves the reaction of 3,5-difluoroaniline with cyclohexylamine under suitable conditions to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3,5-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into cyclohexyl-3,5-difluorobenzene.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

N-cyclohexyl-3,5-difluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

    Industry: This compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3,5-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoroaniline: Lacks the cyclohexyl group, making it less hydrophobic.

    N-cyclohexyl-4-fluoroaniline: Has a single fluorine atom at the 4 position, resulting in different chemical properties.

    N-cyclohexyl-2,6-difluoroaniline: Fluorine atoms are at the 2 and 6 positions, altering its reactivity.

Uniqueness

N-cyclohexyl-3,5-difluoroaniline is unique due to the presence of both the cyclohexyl group and the fluorine atoms at the 3 and 5 positions. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

N-cyclohexyl-3,5-difluoroaniline

InChI

InChI=1S/C12H15F2N/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h6-8,11,15H,1-5H2

InChI Key

DFVGMNNIPOVJFP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

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